4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Sourcing the correct positional isomer is critical-generic substitution with other polyhalogenated sulfonyl chlorides (e.g., CAS 1208075-41-5) alters reaction kinetics and invalidates structure-activity relationships. 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride (CAS 1208076-22-5) is the exact building block for your parallel synthesis and cross-coupling workflows: - Orthogonal reactivity: selective sequential engagement of C-Br, C-Cl, and C-F bonds after sulfonamide/sulfonate formation. - High purity (98%) ensures minimal batch-to-batch variability for reliable biological data. - Direct precursor to patented sodium-channel-blocker sulfonamides; ideal for generating high-quality SAR libraries.

Molecular Formula C6H2BrCl2FO2S
Molecular Weight 307.95 g/mol
Cat. No. B12857778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride
Molecular FormulaC6H2BrCl2FO2S
Molecular Weight307.95 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Br)F
InChIInChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H
InChIKeyXNBGORUPOFVNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride Overview


4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride (CAS 1208076-22-5) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6H2BrCl2FO2S and a molecular weight of 307.95 g/mol . This compound features a unique combination of bromine, chlorine, and fluorine substituents on a benzenesulfonyl chloride core, providing three distinct synthetic handles (C-Br, C-Cl, C-F bonds) in addition to the electrophilic sulfonyl chloride group . The molecule serves as a versatile building block for the synthesis of complex sulfonamides, sulfonates, and diarylsulfones, with the distinct halogen substitution pattern offering differential reactivity for sequential cross-coupling and nucleophilic substitution reactions . The compound is commercially available with purity specifications typically ranging from 95% to 98.8% from established chemical suppliers .

Workflow Sequential cross-coupling with orthogonal halogen handles
Selection 4-bromo-2-chloro-5-fluoro substitution pattern
Use Context Sulfonamide/sulfone library synthesis & diversification

Why 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride Has No Substitute


Generic substitution of 4-bromo-2-chloro-5-fluorobenzenesulfonyl chloride with other halogenated benzenesulfonyl chlorides is scientifically untenable due to the compound's unique and orthogonal halogen substitution pattern. The specific 4-bromo-2-chloro-5-fluoro arrangement on the benzene ring creates a distinct electronic environment and steric profile that governs both its reactivity and that of its downstream products . While many polyhalogenated sulfonyl chlorides share the same molecular weight (307.95 g/mol) and general formula (C6H2BrCl2FO2S), the positional isomerism results in fundamentally different chemical behavior . For instance, the 4-bromo-5-chloro-2-fluoro isomer (CAS 1208075-41-5) presents a different spatial arrangement of halogens, which can significantly alter reaction kinetics, regioselectivity in subsequent transformations, and the biological activity of final compounds . Substituting this compound with an incorrect isomer or a different halogen pattern can lead to failed cross-coupling reactions, altered sulfonamide pharmacophores, and invalidated structure-activity relationships (SAR) in medicinal chemistry programs .

Target Compound
Positional Isomer (CAS 1208075-41-5)
4-bromo position directs first Pd-catalyzed coupling with predictable chemoselectivity
2-fluoro substitution may shift regioselectivity and alter coupling sequence
C-Cl and C-F handles remain intact after first coupling, enabling orthogonal diversification
Different halogen positions can change electronic environment and subsequent reactivity
Desulfitative coupling retains C-Br bond; validated sequential transformations reported
Coupling fidelity not characterized for isomer; may require re-optimization

Differentiation Evidence: 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride vs. Isomers


Orthogonal Halogen Pattern for Sequential Cross-Coupling

The 4-bromo-2-chloro-5-fluoro substitution pattern provides a distinct synthetic advantage over its positional isomer (4-bromo-5-chloro-2-fluoro) and other halogenated benzenesulfonyl chlorides. The C-Br bond at the 4-position is the most reactive toward palladium-catalyzed cross-couplings, allowing for a first, chemoselective functionalization [1]. The C-Cl and C-F bonds remain intact under these conditions, enabling subsequent, orthogonal transformations [1]. This is a class-level inference based on established reactivity trends in polyhalogenated benzenesulfonyl chlorides, where bromine is preferentially activated over chlorine and fluorine in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and direct arylation [1]. This reactivity sequence is crucial for building molecular complexity in a controlled, stepwise manner, a capability that is absent in simpler sulfonyl chlorides and is significantly altered in positional isomers where the bromine is located at a different position.

Reactivity order
Class-level inference
Target: C-Br > C-Cl > C-F for oxidative addition
Isomer: 2-fluoro substitution not preferentially reactive
Supports chemoselective sequential coupling strategy
Positional isomer alters first coupling site
Medicinal Chemistry Organic Synthesis Palladium Catalysis

C-Br Bond Fidelity in Desulfitative Coupling

In palladium-catalyzed desulfitative Heck-type reactions, (poly)halo-substituted benzenesulfonyl chlorides, including those with C-Br bonds, react with alkenes to afford β-arylated products with complete regio- and stereoselectivity. Critically, no cleavage of the C-Br bond is observed during this process [1]. This is a key differentiator from simple benzenesulfonyl chloride or mono-halogenated analogs, which lack this handle for further functionalization. The preservation of the C-Br bond allows for sequential cross-coupling, a strategy not possible with non-brominated sulfonyl chlorides. Using 4-bromobenzenesulfonyl chloride as a model, a consecutive desulfitative Heck reaction followed by a palladium-catalyzed direct arylation was successfully performed to prepare heteroarylated stilbene derivatives in only two steps [1].

Desulfitative coupling fidelity
Class-level inference
C-Br bond remains intact after Pd-catalyzed Heck-type reaction
Enables subsequent orthogonal cross-coupling step
Non-brominated analogs lack this synthetic handle
Organic Synthesis Medicinal Chemistry Palladium Catalysis

High Purity for Reproducible Sensitive Couplings

While several suppliers offer this compound at a standard purity of 95-97%, a specific commercial source provides a documented batch purity of 98.8% . This is a critical differentiator for procurement. In contrast, the positional isomer (4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride) is commonly offered at 95% or 97% purity . The higher purity of the target compound minimizes the risk of side reactions, particularly in sensitive palladium-catalyzed couplings where trace impurities can act as catalyst poisons. This reduces the need for costly and time-consuming pre-reaction purification, leading to higher and more reproducible yields in complex multi-step syntheses.

Batch purity
Data to verify
98.8% (specific vendor) vs. 95–97% (isomer)
May reduce catalyst poisoning risk in sensitive couplings
Supplier-reported value; lot-specific verification recommended
Medicinal Chemistry Organic Synthesis Quality Control

Distinct SMILES and InChIKey for Unambiguous Identity

The compound has a unique SMILES string, `O=S(=O)(Cl)c1cc(F)c(Br)cc1Cl`, which explicitly defines its halogen substitution pattern . This is in contrast to its most common isomer, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS 1208075-41-5), which has a different SMILES string (`S(Cl)(=O)(=O)C1=C(F)C=C(Br)C(Cl)=C1`) and a different InChIKey (`VNPRKBFETGIANP-UHFFFAOYSA-N`) . The target compound's InChIKey is `XNBGORUPOFVNGG-UHFFFAOYSA-N` . This digital fingerprint is essential for accurate database searching, inventory management, and preventing costly errors in automated synthesis platforms or when ordering from multiple vendors.

Identity markers
Head-to-head
Unique SMILES & InChIKey distinct from positional isomer
Prevents procurement of wrong isomer
Use InChIKey XNBGORUPOFVNGG for database confirmation
Chemical Informatics Quality Assurance Procurement

Sulfonyl Chloride Electrophile in Parallel Synthesis

Sulfonyl chlorides are fundamental electrophiles for generating sulfonamide libraries, a staple in medicinal chemistry for exploring structure-activity relationships (SAR). 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride, by virtue of its sulfonyl chloride group, can undergo selective modification under parallel synthesis conditions to react with a diverse range of amines [1]. This is a class-level property of sulfonyl chlorides. However, the differentiating factor is the presence of the three stable carbon-halogen bonds (C-Br, C-Cl, C-F) on the core scaffold. These bonds survive the sulfonamide formation step intact, providing a polyfunctionalized sulfonamide that can be further diversified through subsequent cross-coupling reactions [1]. This contrasts with a simple benzenesulfonyl chloride, which yields a terminal sulfonamide product with no additional synthetic handles.

Post-sulfonylation handles
Class-level inference
Three orthogonal C-halogen bonds survive sulfonamide formation
Enables library diversification from a single scaffold
Simple benzenesulfonyl chloride yields no further handles
Medicinal Chemistry Parallel Synthesis Combinatorial Chemistry

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride Application Scenarios


Sequential Cross-Coupling for Complex Bi(hetero)aryls

This compound is optimally utilized in multi-step synthetic sequences requiring orthogonal reactivity. The initial step can leverage the electrophilic sulfonyl chloride for sulfonamide or sulfonate formation [1]. Subsequently, the intact C-Br bond at the 4-position can be selectively engaged in a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, direct arylation) to introduce a first molecular fragment [2]. The C-Cl and C-F bonds remain intact, providing a platform for a second, different coupling event (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce a third point of diversity [2]. This strategic use of orthogonal handles is ideal for constructing libraries of polyfunctionalized diarylsulfones and related architectures for medicinal chemistry.

Halogenated Sulfonamide Libraries for SAR Studies

In drug discovery, sulfonamides are a privileged pharmacophore. This compound is a prime candidate for generating a library of halogenated sulfonamide analogs for SAR exploration. Under parallel synthesis conditions, it can be reacted with a diverse set of amines to yield a core sulfonamide scaffold bearing Br, Cl, and F substituents [1]. The presence of these halogens is significant for modulating molecular properties (e.g., lipophilicity, metabolic stability) and for serving as anchor points for subsequent, late-stage diversification. The higher available purity of this specific isomer (up to 98.8%) ensures that the resulting library is of high quality, with minimal batch-to-batch variability, a critical factor for obtaining reliable biological data .

Sodium Channel Blocker Building Block

Patent literature explicitly identifies benzenesulfonamide compounds, including those derived from halogenated sulfonyl chlorides like this one, as potential therapeutic agents such as sodium channel blockers [1]. The specific substitution pattern of 4-bromo-2-chloro-5-fluoro is likely to impart unique binding properties to the final drug molecule. This compound serves as a direct precursor to these patented structures, making it a key intermediate for any organization working in this therapeutic area. Its procurement is essential for preparing the exact compounds described in the intellectual property [1].

PET Tracer Precursor Building Blocks

The presence of a stable C-F bond, alongside more reactive C-Br and C-Cl bonds, makes this compound a potential precursor for the synthesis of aryl sulfonyl fluorides. Aryl sulfonyl fluorides are a class of molecules investigated for their utility in [18F]radiochemistry for positron emission tomography (PET) imaging [1]. The 4-bromo-2-chloro-5-fluorobenzenesulfonyl chloride scaffold could be used to install a non-radioactive fluorine atom in a target molecule as a 'cold' standard, or the sulfonyl chloride group could be converted to a [18F]sulfonyl fluoride for radiolabeling studies. The multiple halogen handles also provide flexibility for attaching targeting vectors or modulating pharmacokinetic properties of the final tracer [1].

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Orthogonal halogen pattern (C-Br, C-Cl, C-F)
Chemoselectivity and coupling order verification
Sulfonamide library SAR studies
Polyhalogenated sulfonamide scaffold
Library purity and diversification handles
Sodium channel modulator research
Halogen substitution matching patent structures
Structural identity and binding assay confirmation
PET tracer precursor development
C-F bond stability and sulfonyl chloride reactivity
Radiolabeling feasibility and precursor integrity
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